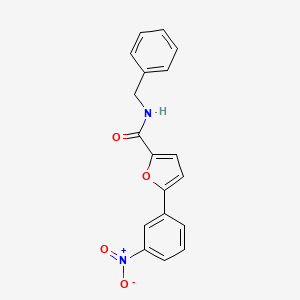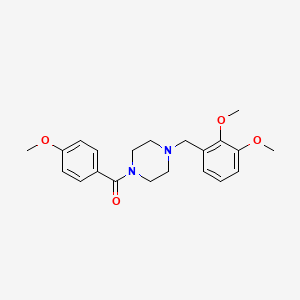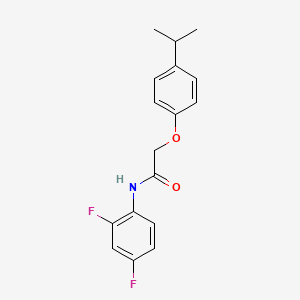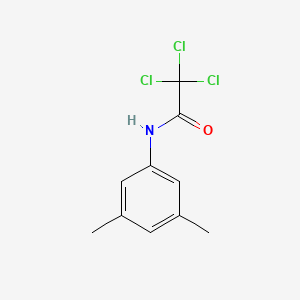![molecular formula C18H27NO2 B5798591 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5798591.png)
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, specifically hematological malignancies.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been extensively studied for its potential as a cancer therapeutic. Preclinical studies have shown that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription, leading to DNA damage and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown promising results in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma.
Wirkmechanismus
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. In cancer cells with high levels of rDNA transcription, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide induces DNA damage and activates the p53 pathway, ultimately leading to cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to be highly selective for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies.
Biochemical and Physiological Effects
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells with high levels of rDNA transcription. This leads to cell cycle arrest and ultimately cell death. 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has also been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide is its selectivity for cancer cells with high levels of rDNA transcription, making it a promising therapeutic option for hematological malignancies. However, one limitation is that 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown limited efficacy in solid tumors, which typically have lower levels of rDNA transcription. Additionally, 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide has shown some toxicity in preclinical studies, particularly in the bone marrow.
Zukünftige Richtungen
For research on 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide include exploring its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to understand the mechanisms of resistance to 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide in humans.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide involves a series of chemical reactions starting with the reaction of 4-methoxybenzyl cyanide with cyclohexyl bromide to form 4-methoxyphenylcyclohexyl ketone. This intermediate is then reacted with ethyl chloroacetate to form the corresponding ester, which is subsequently hydrolyzed to yield the carboxylic acid. The final step involves the coupling of the carboxylic acid with N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-21-17-10-7-16(8-11-17)13-14-19-18(20)12-9-15-5-3-2-4-6-15/h7-8,10-11,15H,2-6,9,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYRPOZSKJGZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)




![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)


![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-chloro-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5798588.png)